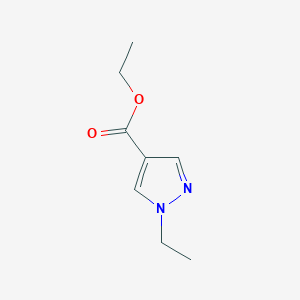

Ethyl 1-Ethylpyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 1-ethylpyrazole-4-carboxylate (EEPC) is an organic compound that belongs to the class of pyrazoles. It is a versatile compound with a wide range of applications in the chemical industry and in scientific research. EEPC has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 3-amino-5-phenylpyrazole-4-carboxylate Synthesis : The synthesis of ethyl 3-amino-5-phenylpyrazole-4-carboxylate involves diazotization and coupling with various reagents, leading to the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with their structures and mechanisms discussed in detail (Ghozlan et al., 2014).

Fluorination Studies : Ethyl 1-methylpyrazole-4-carboxylate underwent selective fluorination under electrolytic anodic oxidation, yielding new fluorinated compounds. This study provides insight into factors controlling the selectivity and yield of fluorinated pyrazole-4-carboxylates (Makino & Yoshioka, 1988).

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a related compound, was used in a phosphine-catalyzed [4 + 2] annulation, forming highly functionalized tetrahydropyridines. This highlights a novel approach in the synthesis of complex pyrazole derivatives (Zhu, Lan, & Kwon, 2003).

Biological Activities

Antimicrobial and Antilipase Activities : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei derived from ethyl piperazine-1-carboxylate, exhibited antimicrobial, antilipase, and antiurease activities. This research underscores the potential biological applications of ethyl 1-ethylpyrazole-4-carboxylate derivatives (Başoğlu et al., 2013).

Corrosion Inhibition : Bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been used as corrosion inhibitors for steel in acidic mediums. This application demonstrates the practical utility of these compounds in industrial settings (Zarrok et al., 2012).

Peptide Synthesis

- Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, developed for solid phase peptide synthesis, demonstrates the utility of this compound analogs in peptide chemistry (Jiang et al., 1998).

Safety and Hazards

Ethyl 1-Ethylpyrazole-4-carboxylate is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 1-Ethylpyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .

Propriétés

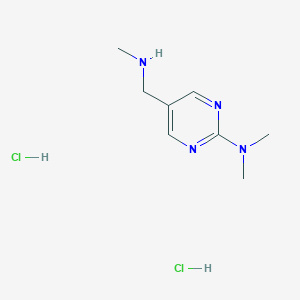

IUPAC Name |

ethyl 1-ethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGRKQJBBYAGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Nitrophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3013424.png)

![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)

![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B3013430.png)

![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-(3,4-difluorophenyl)-3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]propanamide](/img/structure/B3013440.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)